5,8-Difluorothiochroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Difluorochroman-4-one is a chemical compound with the molecular weight of 184.14 . Its IUPAC name is 5,8-difluoro-2,3-dihydro-4H-chromen-4-one .
Molecular Structure Analysis
The molecular structure of 5,8-Difluorochroman-4-one consists of 9 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H6F2O2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2 .Scientific Research Applications
Medicinal Chemistry
Thiochroman-4-one derivatives are significant structural entities that belong to the class of oxygen-containing heterocycles . They act as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . The methods of application or experimental procedures involve various synthetic methods of preparation . The outcomes obtained show that these compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Antileishmanial Agents
Thiochroman-4-one derivatives have been synthesized and evaluated as potential leishmanicidal agents . The methods of application or experimental procedures involve the synthesis of 35 thiochroman-4-one derivatives and the in vitro antileishmanial and cytotoxic activities . The results show that compounds bearing a vinyl sulfone moiety displayed the highest antileishmanial activity, with EC 50 values lower than 10 μM and an index of selectivity over 100 for certain compounds .
properties
IUPAC Name |
5,8-difluoro-2,3-dihydrothiochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2OS/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMASFXZMHTLPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=CC(=C2C1=O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-difluoro-3,4-dihydro-2H-1-benzothiopyran-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.